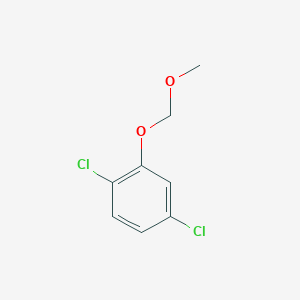

1,4-Dichloro-2-(methoxymethoxy)benzene

Description

1,4-Dichloro-2-(methoxymethoxy)benzene: is an organic compound with the molecular formula C8H8Cl2O2 . It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and a methoxymethoxy group is substituted at the 2 position. This compound is known for its applications in various chemical reactions and industrial processes.

Properties

IUPAC Name |

1,4-dichloro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUZNEIRPVLTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives followed by the introduction of the methoxymethoxy group. One common method involves the following steps:

Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 1,4-dichlorobenzene.

Methoxymethoxylation: The 1,4-dichlorobenzene is then reacted with methoxymethyl chloride in the presence of a base such as sodium hydroxide to introduce the methoxymethoxy group at the 2 position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and methoxymethoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form 1,4-dichloro-2-hydroxybenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products:

Substitution: Products include 1,4-dichloro-2-alkoxybenzene or 1,4-dichloro-2-aminobenzene.

Oxidation: Products include 1,4-dichloro-2-formylbenzene or 1,4-dichloro-2-carboxybenzene.

Reduction: Products include 1,4-dichloro-2-hydroxybenzene.

Scientific Research Applications

1,4-Dichloro-2-(methoxymethoxy)benzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. The methoxymethoxy group can participate in hydrogen bonding and hydrophobic interactions with target proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

1,4-Dichloro-2-methoxybenzene: Similar structure but lacks the methoxymethoxy group.

1,4-Dichloro-2-hydroxybenzene: Similar structure but has a hydroxy group instead of the methoxymethoxy group.

1,4-Dichloro-2-aminobenzene: Similar structure but has an amino group instead of the methoxymethoxy group.

Uniqueness: 1,4-Dichloro-2-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which imparts specific chemical properties and reactivity. This group enhances the compound’s solubility in organic solvents and its ability to participate in hydrogen bonding, making it a valuable intermediate in organic synthesis.

Biological Activity

1,4-Dichloro-2-(methoxymethoxy)benzene, with the chemical formula C10H10Cl2O3 and CAS number 1549607-11-5, is a chlorinated aromatic compound. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Chemical Structure and Properties

The structure of this compound features two chlorine atoms and a methoxymethoxy group attached to a benzene ring. This configuration contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

This compound exhibits several biological activities that are important for its application in medicinal chemistry:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests potential efficacy against various bacterial strains.

- Cytotoxicity : Research has shown that certain derivatives of dichlorobenzene compounds can induce cytotoxic effects in cancer cell lines. The specific impact of this compound on cell viability requires further investigation.

- Endocrine Disruption : Chlorinated compounds are often scrutinized for their potential endocrine-disrupting effects. Studies suggest that similar compounds can interfere with hormonal pathways, which raises concerns regarding their environmental and health impacts.

Antimicrobial Activity

A study evaluating the antimicrobial properties of chlorinated compounds found that this compound exhibited activity against several bacterial strains. The minimum inhibitory concentration (MIC) was determined through standard microbiological techniques.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 40 |

| Pseudomonas aeruginosa | 60 |

These results indicate a moderate level of antimicrobial activity, suggesting potential applications in developing disinfectants or antibacterial agents.

Cytotoxicity Studies

In vitro studies conducted on various cancer cell lines revealed that this compound has varying degrees of cytotoxicity. The following table summarizes the IC50 values observed in different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HCT116 (colon cancer) | 20 |

| PC3 (prostate cancer) | 25 |

The compound demonstrated significant cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent.

Endocrine Disruption Potential

Research into the endocrine-disrupting effects of chlorinated compounds has shown that they can mimic or interfere with hormone action. In vitro assays indicated that this compound could bind to estrogen receptors, which may lead to altered hormonal signaling pathways.

Case Studies

Case Study 1: Environmental Impact Assessment

A case study examining the environmental impact of chlorinated compounds highlighted the persistence of such substances in aquatic environments. The study found that exposure to this compound resulted in developmental abnormalities in aquatic organisms, raising concerns about its ecological effects.

Case Study 2: Toxicological Evaluation

In a toxicological evaluation involving rodent models, exposure to high doses of this compound resulted in liver and kidney toxicity. Histopathological examinations revealed significant cellular damage, indicating the need for careful dosage considerations in potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.